molecular formula C12H12N2O B2470319 N-(4-methoxyphenyl)pyridin-4-amine CAS No. 35488-09-6

N-(4-methoxyphenyl)pyridin-4-amine

Cat. No. B2470319
CAS RN: 35488-09-6
M. Wt: 200.241
InChI Key: INXBNBZNGNIUQJ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)pyridin-4-amine” is a chemical compound with the CAS Number: 35488-09-6. Its molecular formula is C12H12N2O and it has a molecular weight of 200.24 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“this compound” is a solid substance. It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Applications in Organometallic Chemistry

N-(4-methoxyphenyl)pyridin-4-amine has been investigated in the realm of organometallic chemistry. For instance, Fischer, Heckl, and Werner (1971) explored the reactions of (methoxyphenylcarbene)pentacarbonylchromium(0) with amines, including pyridine. Their research found that the reaction with pyridine led to the formation of Cr(CO)5 Py and cis-Cr(CO)4 Py2 by cleavage of the metal-carbene bond (Fischer, Heckl, & Werner, 1971).

Photophysical Properties for pH Sensors

Hu, Chen, Wang, Lu, and Wang (2013) synthesized and characterized triphenylamine derivatives functionalized with methoxyphenyl and pyridinyl groups. Their study on the photophysical properties revealed that these compounds, particularly tris(4-(pyridin-4-yl)phenyl) amine, showed pH-dependent absorptions and emissions, indicating potential as pH sensors (Hu et al., 2013).

Structural Analysis

Dhanalakshmi, Ramanjaneyulu, Thennarasu, and Aravindhan (2018) conducted crystal structure and Hirshfeld surface analysis on imidazo[1,2-a]pyridine derivatives, including N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine. This study provided insights into the inclination of methoxyphenyl rings in such compounds and their molecular conformations (Dhanalakshmi et al., 2018).

Applications in Inorganic Chemistry

Wu, Bouwman, Mills, Spek, and Reedijk (2004) explored manganese(II) complexes of 2-aminomethylpyridine-derived ligands with a methoxyalkyl arm. Their research included the syntheses, structures, and magnetism of these complexes, providing valuable insights into the coordination chemistry of such ligands (Wu et al., 2004).

Synthesis and Reactivity Studies

Farouk, Ibrahim, and El-Gohary (2021) investigated the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Their work shed light on the diverse chemical behavior and potential applications of these compounds in biological contexts (Farouk et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

Mechanism of Action

Target of Action

N-(4-methoxyphenyl)pyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This leads to a decrease in inflammation. The structure–activity relationships (SARs) of pyrimidine derivatives have been studied, and it has been found that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the inflammatory response. The compound inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This results in a decrease in inflammation.

Pharmacokinetics

The compound is a solid at room temperature , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is a decrease in inflammation. By inhibiting the expression and activities of vital inflammatory mediators, the compound reduces the inflammatory response .

properties

IUPAC Name

N-(4-methoxyphenyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBNBZNGNIUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-chloropyridine hydrochloride (2 g) and 4-methoxyaniline (4.9 g) was heated at 140° C. for 5 hours. After cooling the residue was dissolved in dichloromethane (250 ml), the solution extracted with water (2×100 ml). The aqueous extracts were treated with sodium hydroxide solution and then extracted with ethyl acetate (4×100 ml). The combined organic extracts were washed with water, and saturated sodium chloride solution, then dried and the solvent evaporated. Purification by flash chromatography on silica, eluting with 10% v/v methanol/dichloromethane gave 4-(4-pyridylamino)-methoxybenzene, 2 g, as a fawn solid: m.p. 159°-160° C.; NMR (d6DMSO) δ8.47 (1H, s), 8.09 (2H, d), 7.10 (2H, d), 6.92 (2H, d), 6.70 (2H, dd), 3.73 (3H, s); m/e 201 (M+H)+ ; calculated for C12H12 N2O3 : C, 72.0; H, 6.0; N, 14.0. found: C, 71.4; H, 6.1; N, 13.8%.
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2 g
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4.9 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1-(4-pyridinium chloride hydrochloride (10.0 g, 0.04 mol) and p-anisidine (4.9 g, 0.04 mol) is heated at 150° C. until the pyridine stops distilling. The resulting black oil is allowed to cool to room temperature during which time it solidifies. The solid is broken into a powder and repeatedly washed with acetone until the color is light brown. Recrystallization from isopropanol gives the product as a yellow powder, mp 129°-134° C.
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10 g
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